molecular formula C18H18ClN5O B2773111 5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-81-0

5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2773111
CAS No.: 899973-81-0
M. Wt: 355.83
InChI Key: RPKMNNRVIBPGRU-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. It is a triazole derivative that has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Scientific Research Applications

Antimicrobial Activities

Research into the antimicrobial properties of triazole derivatives, including compounds structurally related to 5-amino-1-(3-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, has shown promising results. Synthesis of novel 1,2,4-triazole derivatives has been explored for their potential in combating microbial infections. Some of these synthesized compounds demonstrated good to moderate activities against various test microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Peptidomimetics and Biologically Active Compounds

The chemistry of 5-amino-1,2,3-triazole-4-carboxylic acid, closely related to the compound , has been investigated for the synthesis of peptidomimetics and biologically active compounds. A specific protocol involving ruthenium-catalyzed cycloaddition has been developed to produce protected versions of this amino acid, which then serve as precursors for triazole-containing peptides and biologically active molecules, including potential HSP90 inhibitors (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Antitumor Activities

The potential of triazole derivatives in antitumor applications has been explored through the synthesis of specific compounds, such as N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide. These compounds have been characterized for their structural properties and evaluated for their efficacy against cancer cell lines, indicating a direction for further research in cancer therapy (Kan, 2015).

Antiviral Activities

The exploration of benzamide-based 5-aminopyrazoles and their derivatives demonstrates the potential antiviral activities of these compounds, including against avian influenza virus (H5N1). The synthesis route for these compounds opens up possibilities for developing new antiviral agents with significant efficacy against specific viral strains (Hebishy, Salama, & Elgemeie, 2020).

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-2-12-6-8-15(9-7-12)21-18(25)16-17(20)24(23-22-16)11-13-4-3-5-14(19)10-13/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKMNNRVIBPGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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